molecular formula C14H21F2N3O2 B7063018 N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-propyloxane-4-carboxamide

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-propyloxane-4-carboxamide

Cat. No.: B7063018
M. Wt: 301.33 g/mol
InChI Key: BMARQTRGCYIHSP-UHFFFAOYSA-N
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Description

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-propyloxane-4-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a difluoromethyl group, and a propyloxane carboxamide moiety, making it an interesting subject for research and industrial applications.

Properties

IUPAC Name

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-propyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N3O2/c1-2-3-11-8-10(4-7-21-11)13(20)18-9-12-17-5-6-19(12)14(15)16/h5-6,10-11,14H,2-4,7-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARQTRGCYIHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CCO1)C(=O)NCC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-propyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-propyloxane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The difluoromethyl group may enhance the compound’s stability and binding affinity, while the propyloxane carboxamide moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide
  • N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-ethyl-2-methylmorpholine-4-carboxamide

Uniqueness

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-2-propyloxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioavailability, making it a valuable compound for various applications.

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